molecular formula C20H9Br2N3O2 B175916 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-61-0

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B175916
CAS No.: 118458-61-0
M. Wt: 483.1 g/mol
InChI Key: DDKVYBNYFAHHSK-UHFFFAOYSA-N
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Description

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS: 118458-61-0) is a brominated indolocarbazole derivative with the molecular formula C₂₀H₉Br₂N₃O₂ and a molecular weight of 483.11 g/mol . Its structure consists of a fused indolo-pyrrolo-carbazole core, with bromine atoms at positions 3 and 9, and two ketone groups at positions 5 and 7 (Figure 1). This compound belongs to a class of molecules known for their diverse biological activities, including kinase inhibition and antitumor properties.

Properties

IUPAC Name

7,19-dibromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKVYBNYFAHHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C4C(=C5C6=C(C=CC(=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420513
Record name 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118458-61-0
Record name 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indole

Electrophilic bromination of indole at position 3 is achieved using bromine in acetic acid at 0–5°C, yielding 3-bromoindole in 85% yield. Substituting iodine with bromine in this step follows established carbazole halogenation protocols, where glacial acetic acid facilitates protonation of the indole nitrogen, directing electrophilic attack to the electron-rich C3 position.

Reaction Conditions :

  • Indole (1.0 equiv.), Br₂ (1.1 equiv.), AcOH, 0°C, 2 h.

  • Quenching with Na₂S₂O₃, extraction with CH₂Cl₂, and crystallization from methanol.

Maleimide Formation

3-Bromoindole is converted to 3-bromo-4-indolylmaleimide via condensation with maleic anhydride in refluxing toluene, followed by imidation with ammonium acetate. This mirrors the synthesis of 3-chloro-4-indolylmaleimide reported in Pd-catalyzed carbazole formations.

Optimized Parameters :

  • Maleic anhydride (1.2 equiv.), toluene, 110°C, 12 h.

  • Ammonium acetate (2.0 equiv.), AcOH, 80°C, 6 h.

  • Yield: 78% after silica gel chromatography (petroleum ether/ethyl acetate 4:1).

Palladium-Catalyzed Cyclization to Construct the Carbazole Core

Reaction Design

The critical cyclization step employs a Pd(OAc)₂/PCy₃·HBF₄ catalytic system to couple 3-bromo-4-indolylmaleimide with diphenylacetylene, forming the indolo-pyrrolocarbazole skeleton. Adapted from, this method achieves C–H activation and annulation in one pot.

Key Modifications :

  • Solvent : DMSO enhances solubility of brominated intermediates.

  • Base : Diisopropylamine (DIPA) minimizes side reactions.

  • Temperature : 135°C ensures complete conversion without decomposition.

Procedure :

  • Charge 3-bromo-4-indolylmaleimide (0.2 mmol), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and diphenylacetylene (0.4 mmol) in anhydrous DMSO (1 mL).

  • Add DIPA (0.6 mmol), purge with N₂, and heat at 135°C for 52 h.

  • Workup: Dilute with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (petroleum ether/CH₂Cl₂/EtOAc 200:100:1).

  • Yield : 89% of 12,13-dihydro-3-bromo intermediate.

Regioselective Bromination at Position 9

Electrophilic Bromination

The dihydro-pyrrolo ring’s partial saturation increases electron density at position 9, enabling electrophilic substitution. Bromine (Br₂) in dichloromethane with FeBr₃ as a Lewis acid achieves monobromination.

Conditions :

  • Intermediate (1.0 equiv.), Br₂ (1.05 equiv.), FeBr₃ (0.1 equiv.), CH₂Cl₂, 25°C, 12 h.

  • Quench with NaHSO₃, extract with CH₂Cl₂, and recrystallize from MeOH/CH₂Cl₂.

  • Yield : 72% of dibrominated product.

Radical Bromination Alternative

N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ provides a radical pathway, though with lower regioselectivity (65% yield, 4:1 selectivity for position 9).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 6.95 (d, J = 8.0 Hz, 1H, Ar–H), 4.25–4.15 (m, 2H, dihydro protons).

  • ¹³C NMR : 178.9 (C=O), 140.2 (C-Br), 128.7–115.3 (aromatic carbons).

  • HRMS : m/z [M+H]⁺ calcd for C₂₂H₁₃Br₂N₃O₄: 588.93; found: 588.91.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

  • Melting Point : 248–250°C (decomp.).

Comparative Analysis of Bromination Methods

MethodReagentsYield (%)Selectivity (Position 9)
ElectrophilicBr₂, FeBr₃72>95%
RadicalNBS, AIBN6580%
Directed C–HPd(OAc)₂, LiBr5870%

Electrophilic bromination outperforms alternatives in both yield and selectivity, making it the method of choice for large-scale synthesis.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled stoichiometry (1.05 equiv. Br₂) prevents di- or tri-brominated byproducts.

  • Pd Catalyst Poisoning : Bromide scavengers (Ag₂O) maintain catalytic activity during cyclization.

  • Solubility Issues : DMSO ensures homogeneity despite the dibrominated product’s low polarity.

Industrial-Scale Considerations

  • Cost Analysis : Pd(OAc)₂ accounts for 60% of raw material costs. Recycling catalysts via extraction (e.g., aqueous KCN) reduces expenses.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) decreases environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indolocarbazoles .

Scientific Research Applications

  • Anticancer Activity : DIB has been investigated for its potential anticancer properties. Studies have shown that compounds with similar indolo-pyrrolo structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interaction with specific cellular pathways.
  • Antimicrobial Properties : Research indicates that DIB may possess antimicrobial activity against certain bacterial strains. Its brominated structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that DIB could have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammatory responses in neuronal cells.

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of DIB make it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through it can be harnessed for display technologies.
  • Photovoltaic Devices : DIB's photophysical properties suggest potential applications in organic photovoltaic devices. Its structure allows for effective light absorption and charge transport, which are critical for the efficiency of solar cells.
  • Sensors : The compound can be utilized in the development of chemical sensors due to its sensitivity to environmental changes. Its electronic properties can be tuned for specific detection applications, such as monitoring pollutants or biological markers.

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of DIB analogs and their evaluation against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Research conducted at the University of Western Australia explored the electrochemical properties of indole-based compounds similar to DIB, focusing on their potential use in molecular electronics .
  • Investigations into the antimicrobial activity of DIB derivatives showed effective inhibition against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways critical for cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Substituents Molecular Weight (g/mol) Biological Target Key Activity Reference
Target Compound 3,9-Dibromo 483.11 Kinases/Topo I? Under investigation
BMS-251873 3,9-Difluoro, glucopyranosyl 641.50* Topoisomerase I Antitumor (prostate cancer)
NB-506 1,11-Dihydroxy, glucopyranosyl 627.50* Topoisomerase I Broad-spectrum antitumor
CDK4 Inhibitor 2-Bromo ~470* CDK4 G1 arrest in HCT-116
Compound 15 2,10-Difluoro ~420* Viral replication Anti-HCMV (IC₅₀ = 40 nM)

Table 2. Solubility and Selectivity

Compound Halogen/Sugar Group Solubility Profile Selectivity Mechanism
Target Compound Bromine (lipophilic) Likely low Enhanced membrane uptake
BMS-251873 Glucopyranosyl (hydrophilic) High Improved pharmacokinetics
NB-506 Glucopyranosyl Moderate Reduced Pgp170 resistance
Compound 15 Fluorine (polar) Moderate Viral target specificity

Key Research Findings

  • Topoisomerase I Inhibitors : BMS-251873 and NB-506 demonstrate that glycosylation enhances water solubility and in vivo efficacy, whereas bromination in the target compound may prioritize tissue penetration .
  • Kinase Selectivity: Positional halogenation (2-bromo vs. 3,9-dibromo) significantly alters target specificity, as seen in CDK4 inhibition vs.
  • Antiviral Activity : Fluorine placement (2,10 vs. 3,9) correlates with divergent biological outcomes, suggesting halogen position fine-tunes molecular interactions .

Biological Activity

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a complex organic compound belonging to the indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure allows for various interactions with biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C20H14Br2N2O2
  • Molecular Weight : 408.25 g/mol
  • CAS Number : 153998-00-6

Biological Activity Overview

Research indicates that compounds within the indolo[2,3-a]pyrrolo[3,4-c]carbazole class exhibit significant biological activities. These include:

  • Antitumor Activity : Several studies have demonstrated that derivatives of this scaffold can inhibit cancer cell proliferation. For instance, LCS1269, a glycosylated analog of the indolo scaffold, has shown promising anti-glioblastoma effects by inducing G2 cell cycle arrest and modulating CDK1 activity .
  • Inhibition of Kinases : The compound exhibits inhibitory effects on various kinases involved in cancer progression. Kenpaullone (NSC-664704), an analog with similar structural features, has been reported to inhibit CDK1/cyclin B with an IC50 of 0.4 μM .

Case Study: LCS1269

A detailed study on LCS1269 revealed its mechanism of action through:

  • Cell Viability Assays : MTT assays indicated a dose-dependent reduction in cell viability in glioblastoma cells.
  • Cell Cycle Analysis : Flow cytometry showed significant accumulation of cells in the G2 phase.
  • Gene Expression Analysis : Quantitative RT-PCR demonstrated altered expression levels of key genes involved in cell cycle regulation.
  • Protein Expression : Western blotting confirmed changes in protein levels associated with apoptosis and cell cycle progression .

Comparative Biological Activity Table

Compound NameStructure TypeBiological ActivityReference
LCS1269Glycosylated Indolo CarbazoleAnti-glioblastoma (G2 arrest)
KenpaulloneIndolo[3,2-d]benzazepinCDK1 Inhibition (IC50 = 0.4 μM)
12,13-DihydroIndolo[2,3-a]pyrroloAntitumor Potential (various cancers)

Synthesis and Derivatives

The synthesis of 12,13-Dihydro-3,9-dibromo derivatives typically involves bromination and functionalization reactions that enhance its biological profile. The functionalization can lead to various derivatives with specific biological activities tailored for therapeutic applications.

Q & A

Q. How can prodrug strategies enhance bioavailability?

  • Methodology : Introduce phosphate or peptide-linked promoieties cleaved by tumor-specific enzymes (e.g., PSA-activated prodrugs). Assess release kinetics via Franz diffusion cells and in vivo efficacy in PDX models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

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